molecular formula C9H15ClN2S B15364180 4,5,6,7-Tetrahydro-2-methyl-4-benzothiazolemethanamine hydrochloride CAS No. 77528-57-5

4,5,6,7-Tetrahydro-2-methyl-4-benzothiazolemethanamine hydrochloride

Cat. No.: B15364180
CAS No.: 77528-57-5
M. Wt: 218.75 g/mol
InChI Key: ICKJKTIVHABCPG-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2-methyl-4-benzothiazolemethanamine hydrochloride is a chemical compound with the molecular formula C13H23ClN2S It is a derivative of benzothiazole, a heterocyclic aromatic organic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-methyl-4,5,6,7-tetrahydrobenzothiazole with an appropriate amine, followed by hydrochloride formation. The reaction conditions typically involve the use of a strong acid, such as hydrochloric acid, to protonate the amine group, resulting in the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes. These processes involve the use of reactors and controlled reaction conditions to ensure the efficient production of the compound. The raw materials are carefully selected and purified to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-2-methyl-4-benzothiazolemethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, the compound is utilized to study its effects on biological systems. It can be used as a tool to investigate cellular processes and molecular interactions.

Medicine: The compound has potential medicinal applications, including its use as a therapeutic agent. It may be explored for its pharmacological properties and its ability to modulate biological targets.

Industry: In the industrial sector, the compound is used in the production of various chemical products. It serves as a precursor for the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism by which 4,5,6,7-tetrahydro-2-methyl-4-benzothiazolemethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride: This compound is structurally similar to 4,5,6,7-tetrahydro-2-methyl-4-benzothiazolemethanamine hydrochloride and shares some of its chemical properties.

  • 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic Acid:

Uniqueness: this compound is unique in its specific molecular structure and its potential applications in various scientific research fields. Its distinct chemical properties make it a valuable compound for further exploration and development.

Properties

CAS No.

77528-57-5

Molecular Formula

C9H15ClN2S

Molecular Weight

218.75 g/mol

IUPAC Name

(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H14N2S.ClH/c1-6-11-9-7(5-10)3-2-4-8(9)12-6;/h7H,2-5,10H2,1H3;1H

InChI Key

ICKJKTIVHABCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)CCCC2CN.Cl

Origin of Product

United States

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